1-(3-Chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
1-(3-Chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-chloro-2-methylaniline with 2-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted urea derivatives, while hydrolysis can produce amines and carbon dioxide.
Scientific Research Applications
1-
Properties
Molecular Formula |
C15H12ClF3N2O |
---|---|
Molecular Weight |
328.71 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H12ClF3N2O/c1-9-11(16)6-4-8-12(9)20-14(22)21-13-7-3-2-5-10(13)15(17,18)19/h2-8H,1H3,(H2,20,21,22) |
InChI Key |
DQFSUNZNQCZYLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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